1-(Bromomethyl)-1-methoxycyclopentane
Overview
Description
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the bromination of a precursor compound . For instance, the synthesis of various cyclopropyl methyl bromide derivatives has been reported from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N .Molecular Structure Analysis
The molecular structure of bromomethyl compounds is influenced by the presence of the bromomethyl group, which can participate in further chemical transformations . The structure of these compounds has been examined by various spectroscopic methods and X-ray diffraction .Chemical Reactions Analysis
Bromomethyl compounds can undergo various chemical reactions. For example, asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes, such as tris (bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of brominated cyclohexanes are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .Scientific Research Applications
Formation of Cyclopropane Lactones and Fused Heterocyclic Compounds
The study by Farin˜a et al. (1987) detailed the formation of cyclopropane lactones and fused heterocyclic compounds through Michael initiated ring closure reactions of 2-bromo-3-formylacrylic acid derivatives. This research demonstrates the potential of using similar bromomethyl and methoxycyclopentane derivatives in synthesizing complex cyclic structures, providing insights into the versatility of these compounds in creating diverse molecular frameworks (Farin˜a, Maestro, Martín, & Soria, 1987).
Synthesis of Substituted Resorcinol Monomethyl Ethers
Shao and Clive (2015) discussed the alkylation of 2-bromo-3-methoxycyclohex-2-en-1-ones at C-6 with reactive halides, followed by treatment to yield resorcinol monomethyl ethers with defined substitution patterns. This method signifies the role of bromo and methoxy groups in facilitating specific transformations, which could be applied to 1-(Bromomethyl)-1-methoxycyclopentane derivatives for synthesizing targeted chemical structures (Shao & Clive, 2015).
Radical Cyclization for Stereoselective Synthesis
Matsumoto et al. (1995) reported on the radical cyclization of 1-allyloxy-2-halosilacyclopentane, leading to stereoselective synthesis of triols starting from silacyclobutane. This research highlights the potential of employing 1-(Bromomethyl)-1-methoxycyclopentane in radical cyclization reactions to achieve stereoselective synthesis, showcasing its utility in organic synthesis (Matsumoto, Miura, Oshima, & Utimoto, 1995).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-1-methoxycyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-9-7(6-8)4-2-3-5-7/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKLSRNFHLKIAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-1-methoxycyclopentane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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